molecular formula C9H14N6O4 B2982878 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-40-2

7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2982878
CAS RN: 333752-40-2
M. Wt: 270.249
InChI Key: IIFKJMCZIUMZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as PDD or Purvalanol D, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied in scientific research for its potential applications in cancer treatment and other diseases.

Scientific Research Applications

Synthesis of Novel Purine Derivatives

Research has led to the development of new [c,d]-fused purinediones, which were obtained through a multi-step synthesis process. These compounds, derived from modifications at specific positions of the purine ring, have been explored for their potential in creating pharmacologically active substances, highlighting the chemical versatility and therapeutic potential of purine derivatives (Ondrej imo, A. Rybár, & J. Alföldi, 1995).

Potential Anticancer, Anti-HIV-1, and Antimicrobial Agents

A series of 8-substituted methylxanthine derivatives were prepared to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This study showcases the therapeutic potential of purine derivatives in treating various diseases, with some compounds showing promising results against specific cancer cell lines and microbial strains (S. Rida et al., 2007).

properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O4/c1-14-6-5(7(18)12-9(14)19)15(2-4(17)3-16)8(11-6)13-10/h4,16-17H,2-3,10H2,1H3,(H,11,13)(H,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFKJMCZIUMZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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